molecular formula C16H15IO3 B3680032 3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde

3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde

Cat. No.: B3680032
M. Wt: 382.19 g/mol
InChI Key: HRPAZYKJTPSCFR-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C16H15IO3 and a molecular weight of 382.19 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde using iodine and an oxidizing agent . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-70°C. Industrial production methods may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Condensation: It can undergo condensation reactions with hydrazides or amines to form Schiff bases.

Scientific Research Applications

3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and iodine groups may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPAZYKJTPSCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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